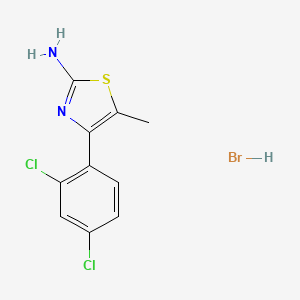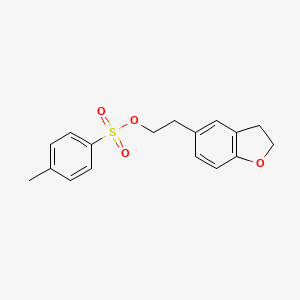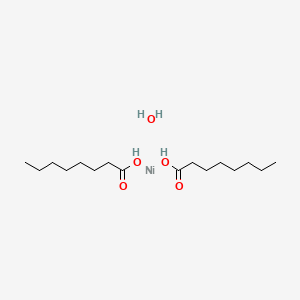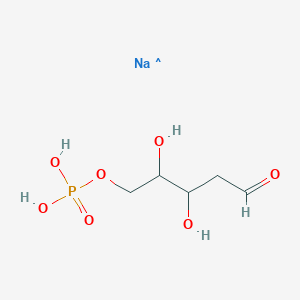
2-(3-Methyl-1-piperidinyl)-3-pyridinylamine
Overview
Description
2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, also known as 2-MPP, is an amine derived from the piperidine family. It is a derivative of 3-methyl-1-piperidine and has been used in a variety of scientific research applications. 2-MPP is a colorless, water-soluble compound, with a melting point of 90-91°C and a boiling point of 163-164°C. 2-MPP is a popular research chemical due to its versatility and its ability to be used in a variety of experiments.
Scientific Research Applications
Synthesis and Characterization
- Diphenidine, a substance with the diphenylethylamine nucleus related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, has been synthesized and characterized. This research aimed at understanding its properties and differentiating it from its isomers. Analytical characterizations included mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Medicinal Chemistry
- A study on 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, structurally related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, revealed its potential as a highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).
Organic Chemistry Applications
- The synthesis of 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of amino acids has been described, offering a new approach to creating compounds like 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine (Boto et al., 2001).
Photocatalytic Degradation
- Research on the photocatalytic oxidation of compounds like piperidine and pyridine, which are structurally similar to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, investigated the formation of nitrate and ammonium ions during degradation (Low et al., 1991).
Carbon Dioxide Capture
- A study focusing on the degradation of aqueous piperazine, a compound related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, in carbon dioxide capture processes, highlighted the resistance of piperazine to thermal degradation and oxidation, which could be relevant for similar compounds (Freeman et al., 2010).
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-3-7-14(8-9)11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBVTAPXPAXYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)
![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)



